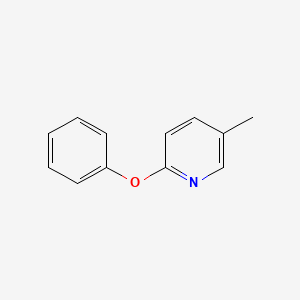

5-Methyl-2-phenoxypyridine

Overview

Description

5-Methyl-2-phenoxypyridine, also known as 5-Me-2-PhPy, is a heterocyclic compound composed of a pyridine and phenol ring with a methyl group attached to the pyridine ring. It is a useful intermediate in the synthesis of various organometallic compounds .

Molecular Structure Analysis

The molecular formula of 5-Methyl-2-phenoxypyridine is C12H11NO, and its molecular weight is 185.22 g/mol . It consists of a pyridine and phenol ring with a methyl group attached to the pyridine ring.

Physical And Chemical Properties Analysis

5-Methyl-2-phenoxypyridine has a boiling point of 292.5±20.0 °C (Predicted) and a density of 1.092±0.06 g/cm3 (Predicted). It is slightly soluble in chloroform and methanol. It is stored in a refrigerator and appears as a clear, colorless oil .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-Methyl-2-phenoxypyridine can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pesticide Development

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold. Compounds containing phenoxypyridine have been used in the development of pesticides due to their good lipid solubility, metabolic stability, cell membrane penetration, sufficient molecular flexibility, and improved biological activity and photostability .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, is known to interact with hemoglobin subunit alpha and hemoglobin subunit beta .

Mode of Action

It is known that phenoxypyridine compounds, which 5-methyl-2-phenoxypyridine belongs to, have been widely introduced into bioactive molecules as an active scaffold . They have different properties from diaryl ethers, which are commonly used in pesticide molecules .

Biochemical Pathways

Phenoxypyridine compounds are known to have a wide range of biological activities

Result of Action

Phenoxypyridine compounds are known to have a wide range of biological activities .

Action Environment

It is known that phenoxypyridine compounds have different properties from diaryl ethers, which are commonly used in pesticide molecules . This suggests that they may behave differently under various environmental conditions.

properties

IUPAC Name |

5-methyl-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGKJAFRASIBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)

![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)